molecular formula C15H28O8 B11827063 9-(B-D-Galactopyranose)-nonanoic acid

9-(B-D-Galactopyranose)-nonanoic acid

Katalognummer: B11827063
Molekulargewicht: 336.38 g/mol
InChI-Schlüssel: IFQDVDBDMQLILK-BGNCJLHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(B-D-Galactopyranose)-nonanoic acid is a compound that combines a nonanoic acid chain with a B-D-galactopyranose moiety. This unique structure allows it to exhibit properties of both fatty acids and carbohydrates, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(B-D-Galactopyranose)-nonanoic acid typically involves the conjugation of a nonanoic acid derivative with a B-D-galactopyranose unit. This can be achieved through various chemical reactions, including esterification and glycosylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted galactopyranose derivatives .

Wissenschaftliche Forschungsanwendungen

9-(B-D-Galactopyranose)-nonanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(B-D-Galactopyranose)-nonanoic acid involves its interaction with specific molecular targets and pathways. The B-D-galactopyranose unit can bind to carbohydrate receptors, while the nonanoic acid chain can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, energy metabolism, and membrane fluidity .

Vergleich Mit ähnlichen Verbindungen

    Phenyl-β-D-galactopyranoside: Similar in structure but with a phenyl group instead of a nonanoic acid chain.

    β-D-glucopyranoside derivatives: These compounds have a glucose moiety instead of galactose.

Uniqueness: 9-(B-D-Galactopyranose)-nonanoic acid is unique due to its combination of a fatty acid and a carbohydrate, which allows it to exhibit properties of both classes of compounds. This dual functionality makes it particularly valuable in research and industrial applications .

Eigenschaften

Molekularformel

C15H28O8

Molekulargewicht

336.38 g/mol

IUPAC-Name

9-[(2R,3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]nonanoic acid

InChI

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(22,23-10)8-6-4-2-1-3-5-7-11(17)18/h10,12-14,16,19-22H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1

InChI-Schlüssel

IFQDVDBDMQLILK-BGNCJLHMSA-N

Isomerische SMILES

C(CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)CCCC(=O)O

Kanonische SMILES

C(CCCCC1(C(C(C(C(O1)CO)O)O)O)O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.